脾肽

描述

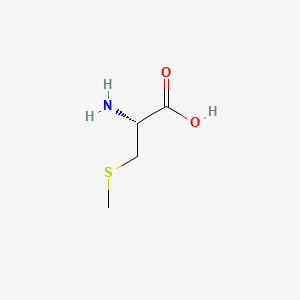

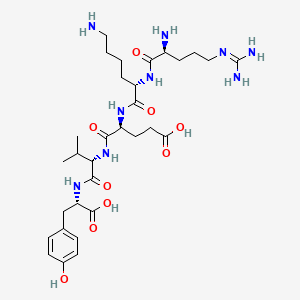

Splenopentin is a bioactive peptide derived from the spleen. It is composed of five amino acids arranged in a specific sequence: Glycine-Glutamine-Tyrosine-Glutamic Acid-Methionine . This peptide has garnered significant attention due to its potential immunomodulatory properties, meaning it may play a role in regulating the immune system’s response .

科学研究应用

Splenopentin has been extensively studied for its immunomodulatory properties. It interacts with various immune cells, including lymphocytes and macrophages, to support the production of cytokines, promote immune cell proliferation, and enhance immune cell migration . These properties make it a valuable compound in the following fields:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in immune system regulation and potential therapeutic applications in immunodeficiency conditions.

Medicine: Explored as a potential therapeutic agent for enhancing immune responses in patients with compromised immune systems.

Industry: Utilized in the development of immunomodulatory supplements and pharmaceuticals

作用机制

Target of Action

Splenopentin, also known as SP-5, is a synthetic immunomodulating peptide . It corresponds to the region 32-34 of a splenic product called splenin . The primary targets of splenopentin are various immune cells, including lymphocytes, macrophages, and other natural cells . These cells play a crucial role in the immune system’s response.

Mode of Action

Splenopentin exerts its effects by interacting with its target immune cells . It may help support the production of cytokines, promote immune cell proliferation, and might help support immune cell migration . These interactions and resulting changes may ultimately support the body’s defense mechanisms .

Biochemical Pathways

This suggests that it may influence pathways related to cytokine production, immune cell proliferation, and immune cell migration .

Pharmacokinetics

It’s important to note that these properties play a crucial role in a compound’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of splenopentin’s action primarily involve the modulation of the immune system . By interacting with various immune cells and potentially supporting cytokine production, immune cell proliferation, and immune cell migration, splenopentin may enhance the body’s defense mechanisms .

Action Environment

It’s worth noting that many factors, including the dose of the substance applied, the mode of its application, and the prevailing status of the immune system of the host, can influence the action of immunomodulators .

生化分析

Biochemical Properties

Splenopentin plays a crucial role in biochemical reactions, particularly in the immune system. It interacts with various enzymes, proteins, and other biomolecules to modulate immune responses. Splenopentin binds to specific receptors on immune cells, such as lymphocytes and macrophages, enhancing their activity and promoting the production of cytokines . This interaction is vital for the regulation of immune cell proliferation and migration, ultimately supporting the body’s defense mechanisms .

Cellular Effects

Splenopentin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Splenopentin enhances the activity of immune cells, leading to increased cytokine production and immune cell proliferation . Additionally, it supports immune cell migration, which is essential for effective immune responses . These cellular effects highlight the importance of splenopentin in maintaining immune system homeostasis.

Molecular Mechanism

At the molecular level, splenopentin exerts its effects through specific binding interactions with biomolecules. It binds to receptors on immune cells, triggering a cascade of signaling events that lead to the activation of various intracellular pathways . Splenopentin’s interaction with these receptors results in the modulation of gene expression, enzyme activation, and cytokine production. These molecular mechanisms are crucial for its immunomodulatory properties and its ability to enhance immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of splenopentin have been observed to change over time. Studies have shown that splenopentin remains stable under controlled conditions, maintaining its activity over extended periods In vitro and in vivo studies have demonstrated that splenopentin can sustain its immunomodulatory effects over time, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of splenopentin vary with different dosages in animal models. Studies have shown that low to moderate doses of splenopentin enhance immune responses without causing adverse effects . High doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . These findings underscore the need for careful dosage optimization in clinical applications.

Metabolic Pathways

Splenopentin is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity . It influences metabolic flux and metabolite levels, contributing to its immunomodulatory effects. The precise metabolic pathways and the enzymes involved in splenopentin’s metabolism are still being elucidated, but its role in modulating immune responses is well-established .

Transport and Distribution

Splenopentin is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its immunomodulatory effects. The transport and distribution mechanisms of splenopentin are crucial for its therapeutic potential and efficacy .

Subcellular Localization

Splenopentin’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that splenopentin exerts its effects precisely where needed, enhancing its immunomodulatory properties and therapeutic potential .

准备方法

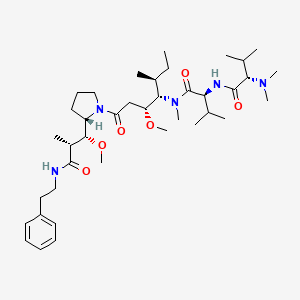

Synthetic Routes and Reaction Conditions: Splenopentin can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence of Glycine-Glutamine-Tyrosine-Glutamic Acid-Methionine is assembled step-by-step, with each amino acid being protected by a temporary protecting group to prevent unwanted reactions .

Industrial Production Methods: Industrial production of splenopentin involves large-scale solid-phase peptide synthesis, followed by purification processes such as high-performance liquid chromatography to ensure the purity of the final product. The peptide is then lyophilized to obtain it in a stable, powdered form .

化学反应分析

Types of Reactions: Splenopentin primarily undergoes hydrolysis reactions, where the peptide bonds between amino acids are cleaved by water molecules. This can occur under acidic or enzymatic conditions. Additionally, splenopentin can participate in oxidation reactions, particularly involving the methionine residue, which can be oxidized to methionine sulfoxide .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., proteases).

Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.

Major Products Formed:

Hydrolysis: Individual amino acids or smaller peptide fragments.

Oxidation: Methionine sulfoxide.

相似化合物的比较

Thymopentin: Another synthetic immunomodulatory peptide with a slightly different amino acid sequence.

Thymopoietin: A thymic hormone from which thymopentin is derived.

Splenopentin’s unique sequence and origin from the spleen distinguish it from these similar compounds, highlighting its potential as a distinct immunomodulatory agent.

属性

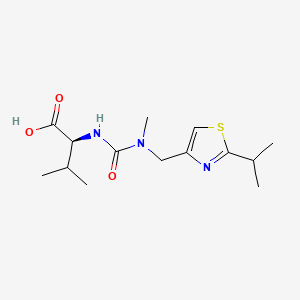

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51N9O9/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36)/t20-,21-,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCNRVYVCHHIJP-AQBORDMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997315 | |

| Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75957-60-7 | |

| Record name | Splenopentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075957607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)